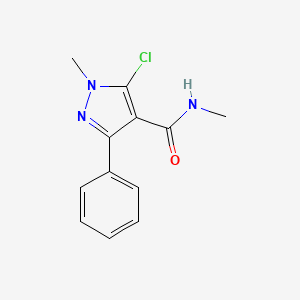

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

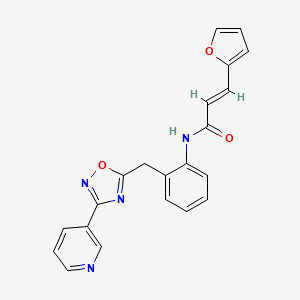

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The molecular structure of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is C12H12ClN3O . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Scientific Research Applications

Chemical Reactivity and Synthesis

- The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide leads to the formation of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, among other products. This illustrates the compound's role in chemical synthesis and reactivity (Khutova et al., 2013).

Antimycobacterial Activity

- 5-Chloropyrazinamide derivatives, including 5-chloro-N-phenylpyrazine-2-carboxamides, show a broad spectrum of in vitro antimycobacterial activity. This is particularly significant against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Zítko et al., 2013).

Utility in Heterocyclic Synthesis

- Compounds like 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide are used as key intermediates in the synthesis of various heterocyclic compounds. These compounds have significant importance in pharmacological research, indicating their utility in drug development (Fadda et al., 2012).

Building Block for Polyfunctionalized Compounds

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a closely related compound, serves as a building block for synthesizing polyfunctionalized heterocyclic compounds. This highlights the potential of similar structures in creating complex molecules for various applications (El‐Mekabaty, 2014).

Antimicrobial Screening

- Some novel series of pyrazole derivatives, including 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide derivatives, have been synthesized and shown to exhibit significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Antitumor Activities

- Synthesis and characterization of compounds like 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide have led to the discovery of molecules with distinct effective inhibition on cancer cell proliferation, suggesting their potential in cancer research (Liu et al., 2016).

properties

IUPAC Name |

5-chloro-N,1-dimethyl-3-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-14-12(17)9-10(15-16(2)11(9)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVSTJPKRKWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)